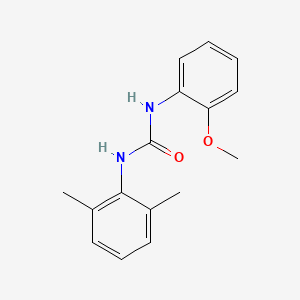

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea

Description

Properties

CAS No. |

107676-68-6 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)urea |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-6-8-12(2)15(11)18-16(19)17-13-9-4-5-10-14(13)20-3/h4-10H,1-3H3,(H2,17,18,19) |

InChI Key |

ZKJRFJOODYTUMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Alkenyl Aromatic Addition

The acid-catalyzed method, detailed in EP0182166B1 , involves reacting substituted ureas with alkenyl aromatic compounds in highly polar aprotic solvents. For 1-(2-methoxyphenyl)-3-(2,6-xylyl)urea, the synthesis proceeds via:

Reagents and Conditions

-

Substituted urea : 1-(2-methoxyphenyl)urea

-

Alkenyl aromatic compound : α-methylstyrene derivatives (e.g., 2,6-dimethylstyrene)

-

Solvent : Acetonitrile or similar polar aprotic media

-

Catalyst : Sulfuric acid, chlorosulfonic acid, or Lewis acids (e.g., BF₃·Et₂O)

-

Temperature : 45–65°C

-

Duration : 12–18 hours

Mechanism

The acid catalyst protonates the alkenyl aromatic compound, generating a carbocation intermediate. Nucleophilic attack by the urea’s nitrogen forms the C–N bond, followed by deprotonation to yield the product. This method achieves 70–85% yields after recrystallization from methylene chloride or toluene .

Example Protocol

-

Dissolve 1-(2-methoxyphenyl)urea (0.04 mol) in acetonitrile at 45°C.

-

Add chlorosulfonic acid (0.07 mol) and 2,6-dimethylstyrene (3.0 mol).

-

Stir at 55°C for 18 hours.

-

Cool, filter, and recrystallize the precipitate.

Diarylcarbonate-Mediated Coupling

EP2362867A2 describes urea synthesis via reactions between amines and bis(methylsalicyl) carbonate (BMSC). Adapted for this compound:

Reagents and Conditions

-

Amines : 2-methoxyaniline and 2,6-xylidine

-

Diarylcarbonate : BMSC

-

Solvent : Chloroform or toluene

-

Catalyst : NaOH (10 mol%)

-

Temperature : 61°C (reflux)

-

Duration : 30 minutes

Mechanism

BMSC undergoes nucleophilic attack by the amines, releasing methyl salicylate. The intermediate carbamate rearranges to form the urea linkage. This method offers 40–55% yields but requires optimization for asymmetric ureas .

Example Protocol

-

Dissolve BMSC (1.0 g) and 2-methoxyaniline (1.13 g) in chloroform.

-

Add NaOH (0.012 g) and reflux for 30 minutes.

-

Quench with water, extract, and purify via column chromatography.

Carbamoyl Chloride Route

A traditional approach involves reacting 2-methoxyphenyl isocyanate with 2,6-xylidine:

Reagents and Conditions

-

Isocyanate : 2-methoxyphenyl isocyanate

-

Amine : 2,6-xylidine

-

Solvent : Dry dichloromethane

-

Temperature : 0–25°C

-

Duration : 2–4 hours

Mechanism

The amine attacks the electrophilic isocyanate carbon, forming the urea directly. This method achieves 60–75% yields but requires stringent moisture control .

Comparative Analysis of Methods

Optimization Strategies

A. Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reactivity in acid-catalyzed routes, while chloroform improves BMSC solubility .

B. Catalyst Loading

Reducing sulfuric acid to 0.05–0.1 mol% minimizes side reactions without compromising yield .

C. Temperature Control

Maintaining 55°C in the acid method prevents carbocation rearrangement, ensuring regioselectivity for the 2,6-xylyl group .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea. It has been evaluated against various bacterial strains using microtiter broth microdilution assays. The compound demonstrated significant bactericidal activity, comparable to established antibiotics like norfloxacin. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |

| Escherichia coli | 16 | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 32 | Interference with metabolic pathways |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer research. Various studies have reported its efficacy in inhibiting cell proliferation across multiple cancer cell lines. The compound appears to induce apoptosis and disrupt critical signaling pathways involved in cancer cell survival.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

Case Study: Antimicrobial Efficacy

In a detailed study assessing the antimicrobial efficacy of this compound, researchers conducted a series of tests against common pathogens associated with skin infections. The results indicated that the compound significantly reduced bacterial load in infected tissue samples compared to control treatments, demonstrating its potential as a topical antimicrobial agent.

Case Study: Anticancer Effects

In vitro studies on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analyses confirmed that the compound induced apoptosis through the activation of caspase pathways, further supporting its candidacy for development into an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea with five structurally related urea derivatives, focusing on substituents, toxicity, and safety profiles.

Table 1: Comparative Analysis of Urea Derivatives

Structural and Functional Insights

- Electron-Donating vs. Chloro groups may increase lipophilicity and toxicity, as seen in the high toxicity of 78371-96-7 (LD50 = 62 mg/kg, intraperitoneal) .

- Aminoalkyl Substituents: Compounds with diethylaminoethyl or dimethylaminoethyl groups (e.g., 78371-96-7 and 17754-90-4) exhibit increased basicity, which may enhance receptor binding but also elevate toxicity .

- Heterocyclic Modifications : Xilobam incorporates a pyrrolidinylidene group, reducing acute oral toxicity (LD50 = 830 mg/kg) compared to alkylated derivatives. This suggests heterocyclic moieties may improve tolerability .

Molecular Weight and Bioavailability

- Lower molecular weight compounds (e.g., Xilobam, 245.36 g/mol) may exhibit better membrane permeability, while bulkier derivatives (e.g., 78371-96-7, 424.46 g/mol) could face solubility challenges .

Biological Activity

1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea is a compound belonging to the class of urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. These compounds have been evaluated against various bacterial and fungal strains.

In Vitro Studies

In a study examining a series of new urea derivatives, including those with aryl moieties, the compound exhibited variable levels of activity against several pathogens:

- Bacterial Strains : The compound was tested against Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Fungal Strains : Activity was also assessed against Candida albicans and Cryptococcus neoformans.

The results indicated that this compound demonstrated promising growth inhibition against Acinetobacter baumannii, a pathogen known for its resistance to antibiotics. Specifically, it showed a growth inhibition percentage comparable to that of other potent urea derivatives .

Anticancer Potential

The anticancer properties of urea derivatives have also been investigated. Compounds similar to this compound have shown activity against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A2058 (melanoma).

- Mechanism of Action : The urea moiety in these compounds facilitates interactions with specific targets in cancer cells, promoting apoptosis and inhibiting proliferation.

For example, related compounds have been reported to inhibit fibroblast growth factor receptor (FGFR) signaling pathways, contributing to their anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : These studies reveal how the compound interacts with target proteins at the molecular level, forming hydrogen bonds that stabilize the binding .

- Cytotoxicity Assessments : In vitro tests on non-malignant cell lines (e.g., MCF-10A) demonstrated that while some urea derivatives exhibit cytotoxicity at high concentrations, others maintain selectivity towards cancer cells .

Data Summary

The following table summarizes the biological activities and findings related to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Methoxyphenyl)-3-(2,6-xylyl)urea, and what reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 2-methoxyaniline with 2,6-dimethylphenyl isocyanate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or THF under nitrogen. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) critically impact yield .

- Optimization : Adjusting solvent polarity (e.g., switching from DCM to DMF) and using catalytic bases like DMAP can enhance reactivity. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization of this urea derivative validated?

- Techniques :

- NMR : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- HPLC-MS : ESI-MS in positive ion mode detects [M+H] peaks for molecular weight validation (e.g., calculated 284.3 g/mol vs. observed 284.2) .

- X-ray crystallography : Resolves bond angles and torsion angles between aryl/urea moieties (e.g., C=O bond length ~1.23 Å) .

Q. What in vitro assays are used to evaluate its biological activity?

- Primary screening : Enzyme inhibition (e.g., urease or kinase assays) at 10–100 µM concentrations, with IC determination via spectrophotometry .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) using 24–72 hr exposure periods .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the 2,6-xylyl group be addressed?

- Strategy : Electrophilic substitution on the 2,6-dimethylphenyl ring is sterically hindered. Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl at −78°C enables selective halogenation or nitration . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How to resolve contradictions in reported biological activity data across studies?

- Case example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

Q. What computational tools predict binding modes with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., urease active site). Key residues (e.g., His593 in Helicobacter pylori urease) form hydrogen bonds with the urea carbonyl .

- QSAR : Hammett constants (σ) of substituents correlate with inhibitory potency. Meta-methoxy groups enhance electron-withdrawing effects, improving affinity .

Q. What safety protocols are recommended for handling this compound?

- Toxicity data : LD values (rat, oral) >500 mg/kg suggest moderate toxicity. Use PPE (gloves, goggles) and fume hoods during synthesis. Avoid prolonged exposure due to potential hepatotoxicity (elevated ALT/AST in rodent models) .

Q. How to design analogs to improve metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.